An In-depth Technical Guide on the Physicochemical Properties of (4-Bromophenyl)(thiazol-2-yl)methanol
An In-depth Technical Guide on the Physicochemical Properties of (4-Bromophenyl)(thiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenyl)(thiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring linked to a bromophenyl group via a methanol bridge. The thiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. This document provides a technical overview of the available physicochemical properties, a general synthetic approach, and the potential biological relevance of (4-Bromophenyl)(thiazol-2-yl)methanol and its derivatives. Due to the limited availability of specific experimental data for this exact compound in the public domain, some sections will refer to general properties and methodologies for structurally related compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNOS | [1][2][3] |
| Molecular Weight | 270.14 g/mol | [1] |
| CAS Number | 1268073-94-4 | [1][2] |
| Appearance | White to off-white solid | [3] |
Note: Properties such as melting point, boiling point, pKa, logP, and solubility for (4-Bromophenyl)(thiazol-2-yl)methanol are not reported in the cited sources. Predicted values for an isomer, (4-bromo-thiazol-2-yl)-methanol, include a boiling point of 277.6±20.0 °C and a pKa of 12.74±0.10, though these are not for the title compound.[4]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol is not described in the available literature. However, a general and plausible synthetic route for aryl(thiazol-2-yl)methanols can be proposed based on established organometallic reactions.
General Synthetic Approach: Grignard Reaction
A common method for the synthesis of this class of compounds involves the reaction of a thiazole-2-carboxaldehyde with a Grignard reagent derived from a brominated aromatic compound.
Reaction Scheme:
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Formation of the Grignard Reagent: 4-Bromobromobenzene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 4-bromophenylmagnesium bromide.
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Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of thiazole-2-carboxaldehyde in an anhydrous ether solvent at a low temperature (e.g., 0 °C). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.
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Aqueous Workup: The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the resulting alkoxide and yield the final product, (4-Bromophenyl)(thiazol-2-yl)methanol.
General Experimental Workflow
Caption: General workflow for the synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol.
Biological Activity and Signaling Pathways
There is no specific information available in the literature regarding the biological activity or the signaling pathways modulated by (4-Bromophenyl)(thiazol-2-yl)methanol. However, the thiazole ring is a core structure in numerous biologically active compounds, exhibiting a wide range of pharmacological properties.[5][6]
Thiazole derivatives have been reported to possess various activities, including:
-
Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[5][7]
-
Anticancer Activity: The thiazole scaffold is present in several anticancer agents, and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[6][8]
-
Anti-inflammatory Activity: Certain thiazole derivatives have been investigated for their potential as anti-inflammatory agents.[7]
It is important to note that these are general activities of the thiazole class of compounds, and specific testing of (4-Bromophenyl)(thiazol-2-yl)methanol is required to determine its biological profile.
Conclusion
(4-Bromophenyl)(thiazol-2-yl)methanol is a compound of interest due to its thiazole moiety, a well-established pharmacophore. While basic molecular information is available, a comprehensive understanding of its physicochemical properties, a specific and validated synthetic protocol, and its biological activity profile are currently lacking in the public scientific literature. The general synthetic methodology presented provides a viable route for its preparation, which would enable further investigation into its properties and potential applications in drug discovery and development. Future research is necessary to fully characterize this compound and explore its therapeutic potential.
References
- 1. 1268073-94-4|(4-(4-bromophenyl)thiazol-2-yl)methanol|(4-(4-bromophenyl)thiazol-2-yl)methanol|-范德生物科技公司 [bio-fount.com]
- 2. chembk.com [chembk.com]
- 3. (4-Bromophenyl)(thiazol-2-yl)methanol Supplier & Distributor of CAS# [processpointchem.com]
- 4. (4-BROMO-THIAZOL-2-YL)-METHANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
